2(3H)-benzothiazolone, 3-methyl-6-nitro-
Description
3-Methyl-6-nitro-2(3H)-benzothiazolone (CAS 57334-18-6) is a substituted benzothiazolone derivative characterized by a nitro group at the 6-position and a methyl group at the 3-position on the benzothiazolone core. Benzothiazolones are sulfur- and nitrogen-containing heterocycles with a lactam structure, widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Properties
CAS No. |
57334-18-6 |
|---|---|
Molecular Formula |
C8H6N2O3S |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
3-methyl-6-nitro-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C8H6N2O3S/c1-9-6-3-2-5(10(12)13)4-7(6)14-8(9)11/h2-4H,1H3 |
InChI Key |
CJXCQSBVVCCJCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 3-methyl-6-nitro-2(3H)-benzothiazolone with structurally related benzothiazolone derivatives:
Key Observations :
- The nitro group in 3-methyl-6-nitro-2(3H)-benzothiazolone likely increases its polarity compared to methyl- or acetyl-substituted analogs, affecting solubility and interaction with biological targets.
Preparation Methods
Cyclization of 2-Aminothiophenol with Urea
Heating 2-aminothiophenol with urea at 160°C for 3 hours yields unsubstituted 2(3H)-benzothiazolone (1 ) with >85% purity. This method, described by Sridhar and Perumal, avoids hazardous reagents like phosgene and is scalable for industrial production.
Reductive Carbonylation of Nitrobenzenes
An alternative route involves reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases. This method, patented by British researchers, offers regioselective control but requires high-pressure equipment, limiting its practicality for small-scale synthesis.
Nitration at the C6 Position
Nitration of 3-methyl-2(3H)-benzothiazolone (2 ) introduces the nitro group at C6. Two validated protocols are reported:
Nitric Acid in Acetic Anhydride
Dissolving 2 in acetic anhydride and adding 68% nitric acid at −0–5°C for 3 hours yields 3-methyl-6-nitro-2(3H)-benzothiazolone (3b ) with 68% efficiency. The low temperature minimizes oxidative side reactions, and acetic anhydride acts as both solvent and dehydrating agent.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Nitrating Agent | HNO₃ (68%, 80 mmol) |
| Solvent | Acetic Anhydride |
| Temperature | −0–5°C |
| Time | 3 hours |
| Yield | 68% |
Mixed Acid Nitration
A modified approach using a mixture of nitric and sulfuric acids (1:2 ratio) at 0°C achieves comparable yields (65–70%) but requires careful pH adjustment during workup to prevent desulfurization.
Regioselectivity and Byproduct Analysis
Nitration predominantly occurs at the C6 position due to the electron-donating methyl group at N3, which activates the para position. However, trace amounts (<5%) of the C5-nitro isomer are detected via HPLC-MS, necessitating recrystallization from ethanol or dioxane for purification.
Alternative Pathways and Emerging Methods
Duff Reaction for Aldehyde Intermediates
The Duff formylation of 3-methyl-2(3H)-benzothiazolone produces 6-carbaldehyde derivatives, which can undergo condensation with nitroaryl phosphonium salts. However, this route is less efficient for nitro group introduction, with yields below 40%.
Microwave-Assisted Nitration
Preliminary studies indicate that microwave irradiation at 100°C reduces reaction times to 30 minutes while maintaining yields at 60–65%. This method, though promising, lacks scalability data.
Industrial-Scale Production Challenges
Key challenges include:
-
Odor Control : Reactions involving thiols or bromine require closed systems to manage noxious emissions.
-
Waste Management : Acetic anhydride and nitric acid mixtures generate acidic waste, necessitating neutralization before disposal.
-
Cost Optimization : Sourcing low-cost thiocyanate reagents and minimizing catalyst usage are critical for economic viability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-methyl-6-nitro-2(3H)-benzothiazolone and its derivatives?
- Methodological Answer : The compound is typically synthesized via N-alkylation of 2(3H)-benzothiazolone with dibromoalkanes to form intermediates, followed by reaction with piperazine to generate homodimers or heterodimers. For example, intermediates (e.g., 2a-j) are prepared by alkylating the benzothiazolone nitrogen with dibromoalkanes (C2–C6 chains). Subsequent coupling with piperazine yields target compounds (e.g., 3a-j) with yields ranging from 63% to 68% .
Q. How are structural and purity characteristics of 3-methyl-6-nitro-2(3H)-benzothiazolone derivatives validated?
- Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. For instance, -NMR spectra show distinct chemical shifts for piperazine protons (δ 3.4–3.6 ppm) and benzothiazolone aromatic protons (δ 7.2–7.8 ppm). High-resolution MS confirms molecular ions (e.g., [M+H] at m/z 325.12 for compound 3j) .
Q. What analytical techniques are used to assess environmental migration of 2(3H)-benzothiazolone derivatives?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to detect benzothiazolone derivatives in environmental samples like microplastics. Migration studies involve simulating leaching conditions (e.g., pH, temperature) and quantifying release kinetics .
Advanced Research Questions
Q. How does alkyl chain length in benzothiazolone dimers influence anti-inflammatory activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that longer carbon chains (C4–C6) enhance inhibition of inducible nitric oxide synthase (iNOS) and nuclear factor κB (NF-κB). For example, homodimer 3j (C6 chain) exhibits an IC of 0.28 μM for iNOS, compared to 4.2 μM for the shorter-chain analog 3i (C2 chain). Hydrophobic interactions and improved membrane permeability likely drive this trend .
Q. What strategies mitigate toxicity risks while maintaining dual iNOS/NF-κB inhibition?
- Methodological Answer : Toxicity is minimized by optimizing substituent polarity. Compounds with benzothiazolone heterocycles and piperazine cores show reduced cytotoxicity (IC > 25 μg/mL in mammalian cells) compared to non-polar analogs. In vivo studies prioritize compounds with high selectivity indices (e.g., 8b, which reduces inflammation in murine models without renal toxicity) .
Q. How do heterodimeric benzothiazolone derivatives compare to homodimers in targeting inflammatory pathways?
- Methodological Answer : Heterodimers (e.g., 5t) combining benzothiazolone and benzoxazolone moieties exhibit synergistic inhibition of iNOS (IC = 0.29 μM) and NF-κB (IC = 0.35 μM), outperforming homodimers. This is attributed to dual engagement of hydrophobic and hydrogen-bonding interactions in the enzyme active sites .
Q. What role does the benzothiazolone "warhead" play in maintaining pharmacological activity?
- Methodological Answer : The benzothiazolone core is essential for binding to iNOS via hydrogen bonds with Arg260 and Tyr371. Substitution with non-thiazolone groups (e.g., pyridone) reduces activity by >90%, as shown in scaffold-hopping studies .
Q. How can computational modeling guide the design of selective benzothiazolone derivatives?
- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) and molecular dynamics simulations predict binding affinities to iNOS and NF-κB. For example, simulations of compound 3j show stable interactions with the NF-κB p65 subunit’s DNA-binding domain, explaining its sub-micromolar potency .
Key Challenges & Contradictions
- Dual Inhibition Trade-offs : While dual iNOS/NF-κB inhibitors (e.g., 3j) show potent anti-inflammatory effects, NF-κB suppression may impair innate immunity, necessitating careful dose optimization .
- Environmental Persistence : Benzothiazolone derivatives from tire wear (e.g., 2(3H)-benzothiazolone) exhibit low biodegradability, raising concerns about aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
